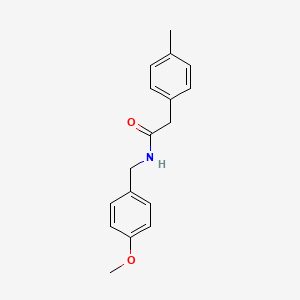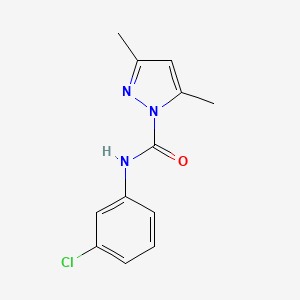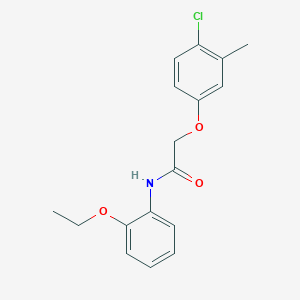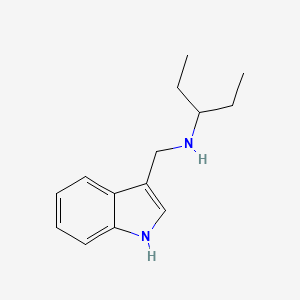
N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide, also known as HMCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMCB belongs to the class of hydrazide derivatives, which have been shown to possess a wide range of pharmacological properties.
Mécanisme D'action
The mechanism of action of N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting the activity of key enzymes involved in inflammation, cancer, and tumor growth. This compound has also been shown to activate certain signaling pathways that are involved in regulating glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are key enzymes involved in inflammation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Additionally, this compound has been shown to regulate glucose metabolism by activating the AMP-activated protein kinase (AMPK) signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide in lab experiments is its wide range of pharmacological properties. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties, making it a versatile compound for studying various disease states. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for the study of N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of this compound's potential use as an anti-diabetic agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease states.
Méthodes De Synthèse
The synthesis of N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with cyclopropanecarbohydrazide in the presence of a catalyst. This reaction results in the formation of this compound as a yellow crystalline solid with a melting point of 182-184°C.
Applications De Recherche Scientifique
N'-(3-hydroxy-4-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been investigated for its potential use as an anti-diabetic agent due to its ability to regulate glucose metabolism.
Propriétés
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-17-8-7-12(9-16(17)21)11-19-20-18(22)15-10-14(15)13-5-3-2-4-6-13/h2-9,11,14-15,21H,10H2,1H3,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYPQCFEZKTPFU-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2CC2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)

![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)



![3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5697377.png)

![N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5697399.png)
![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)



![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5697437.png)